molecular formula C18H18N2O4S2 B2538568 3-(benzenesulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide CAS No. 1321720-38-0

3-(benzenesulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide

Cat. No. B2538568
CAS RN: 1321720-38-0
M. Wt: 390.47
InChI Key: FHGXDZJLTXLJTO-VHEBQXMUSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of the compound "3-(benzenesulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide," similar compounds have been synthesized and evaluated for various biological activities. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and found to be potent inhibitors of kynurenine 3-hydroxylase, with detailed structure-activity relationship (SAR) studies conducted to optimize their inhibitory effects . Similarly, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and showed significant antidiabetic activity in a rat model, with their mode of action being evaluated as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structure of related compounds, providing insights into their conformation and potential interactions. For example, the crystal structure of N-(3-Methoxybenzoyl)benzenesulfonamide revealed the presence of hydrogen bonds and other interactions that stabilize the crystal structure . Similarly, the crystal structure of a dimethylformamide monosolvate of a toluenesulfonamide derivative showed interplanar angles and intramolecular hydrogen bonds that could influence its biological activity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which can be influenced by the presence of Lewis acids or other reagents. For instance, reactions of 3-methoxy-N-(benzenesulfonyl)-1,4-benzoquinone monoimine with propenylbenzenes in the presence of BF(3).OEt(2) produced complex products with multiple asymmetric centers, demonstrating the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are important for their practical applications. Spectroscopic studies, including IR, NMR, and MS, have been used to characterize these compounds and confirm their structures . The crystallographic data provide additional information on the physical state and stability of these compounds .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • Application: A study by (Pişkin, Canpolat, & Öztürk, 2020) demonstrated the use of benzenesulfonamide derivatives in the development of zinc phthalocyanines. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for photodynamic therapy in cancer treatment.

Antitumor Activity

  • Application: The synthesis of novel benzenesulfonamide derivatives with significant in vitro antitumor activity was discussed in a study by (Sławiński & Brzozowski, 2006). These compounds showed remarkable activity and selectivity towards certain cancer cell lines, such as non-small cell lung cancer and melanoma.

Photophysical and Photochemical Properties

  • Application: A research by (Benvenuti, Severi, Vampa, Malmusi, & Antolini, 1995) highlighted the synthesis of benzenesulfonyl derivatives and their crystallographic analysis. This study provided valuable insights into the photophysical and photochemical properties of these compounds.

Antidiabetic Activity

  • Application: In the field of diabetes treatment, a study by (Moreno-Díaz et al., 2008) synthesized and evaluated N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives. Several of these compounds showed significant lowering of plasma glucose levels in a diabetes model, suggesting their potential as antidiabetic agents.

Environmental Analysis

  • Application: Research on environmental contaminants by (Speltini et al., 2016) used benzenesulfonamides for the extraction and analysis of various environmental pollutants. This highlights the application of these compounds in environmental chemistry and analysis.

Chemical Synthesis and Complex Reactions

  • Application: A study by (Engler & Scheibe, 1998) focused on the chemical synthesis involving benzenesulfonamide derivatives. The study explored complex reactions leading to products with significant structural complexity, demonstrating the versatility of these compounds in synthetic chemistry.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-20-15-9-8-13(24-2)12-16(15)25-18(20)19-17(21)10-11-26(22,23)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGXDZJLTXLJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide

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